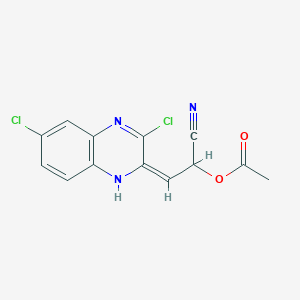
1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound that features a quinoxaline core substituted with cyano and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound.
Introduction of Cyano and Acetate Groups:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the cyano or acetate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Cyano and Acetate Substituted Compounds: Other compounds featuring cyano and acetate groups.
Uniqueness
1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C13H9Cl2N3O2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
[(2E)-1-cyano-2-(3,6-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H9Cl2N3O2/c1-7(19)20-9(6-16)5-12-13(15)18-11-4-8(14)2-3-10(11)17-12/h2-5,9,17H,1H3/b12-5+ |
InChI Key |
NOIPSTUDCUXAAY-LFYBBSHMSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/1\C(=NC2=C(N1)C=CC(=C2)Cl)Cl)C#N |
Canonical SMILES |
CC(=O)OC(C=C1C(=NC2=C(N1)C=CC(=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)

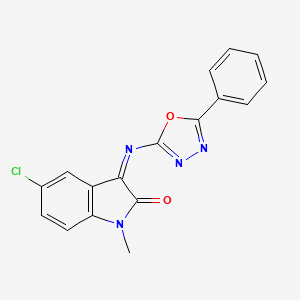
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
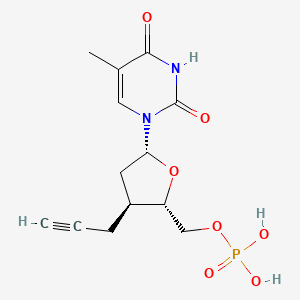
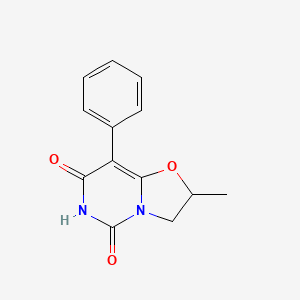
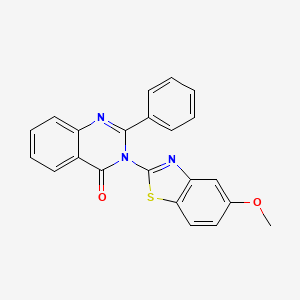
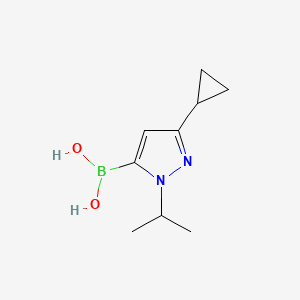
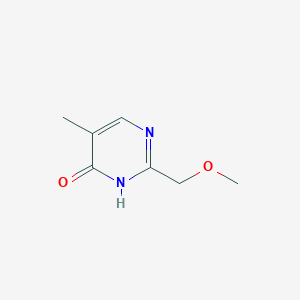
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)


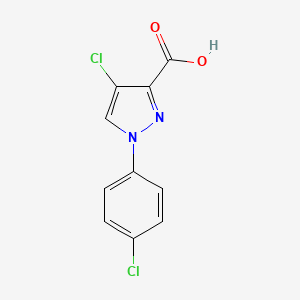
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)
